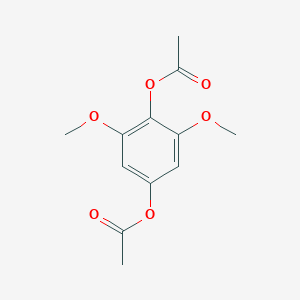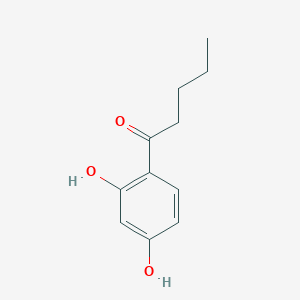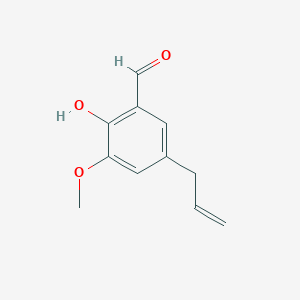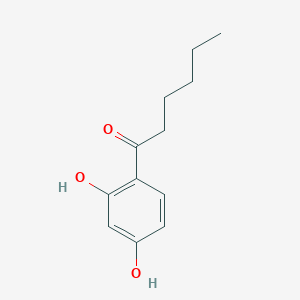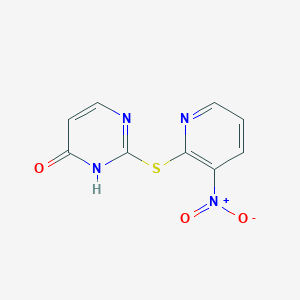
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one, also known as NPSP6, is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and properties have made it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is not fully understood. However, it has been reported to act as a competitive inhibitor of tyrosine kinases by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme activity, which in turn leads to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is its high purity and yield obtained through the synthesis method. This makes it a reliable and consistent compound for lab experiments. However, one of the limitations of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. One possible direction is the optimization of the synthesis method to improve the yield and purity of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. Another direction is the investigation of the potential therapeutic applications of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one in various diseases other than cancer. Additionally, the elucidation of the mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one and its interaction with other proteins and enzymes can provide valuable insights for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one involves the reaction of 3-nitropyridine-2-thiol with 6-chloro-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. This synthesis method has been reported to yield high purity and yield of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one.
Wissenschaftliche Forschungsanwendungen
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation. This makes 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one a potential candidate for the development of novel therapeutic agents for the treatment of various diseases such as cancer.
Eigenschaften
CAS-Nummer |
73768-43-1 |
|---|---|
Produktname |
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
Molekularformel |
C9H6N4O3S |
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6N4O3S/c14-7-3-5-11-9(12-7)17-8-6(13(15)16)2-1-4-10-8/h1-5H,(H,11,12,14) |
InChI-Schlüssel |
MFMGOTGYGAUBDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=CC(=O)N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=NC=CC(=O)N2)[N+](=O)[O-] |
Andere CAS-Nummern |
73768-43-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



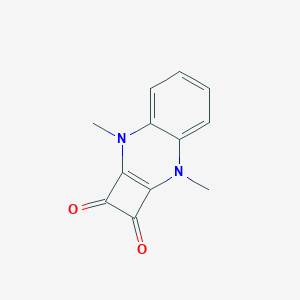
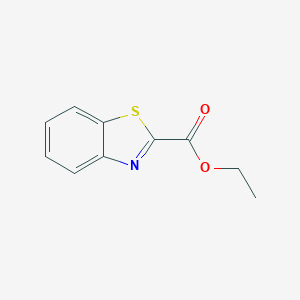
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
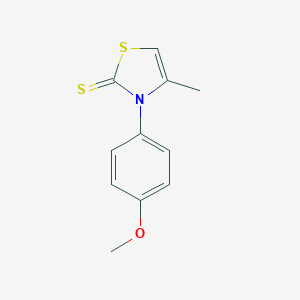
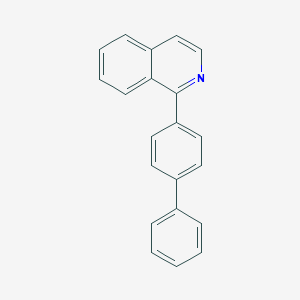
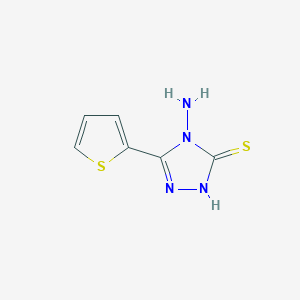
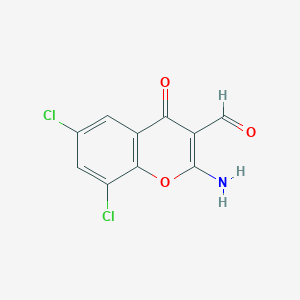
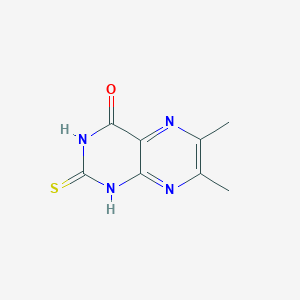
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
